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Introduction to Rebastinib and TIE2 Signaling in
Malighant Ascites

Malignant ascites represents a pathological accumulation of fluid in the peritoneal cavity that frequently
occurs in advanced cancers, particularly ovarian, gastric, and pancreatic malignancies. This condition
causes significant patient discomfort, indicates poor prognosis, and presents substantial clinical management
challenges. The formation of malignant ascites is driven by multiple factors including increased vascular
permeability, impaired lymphatic drainage, and portal hypertension in cases involving liver metastases
[1]. Among the key molecular mediators implicated in ascites formation is the TIE2 receptor tyrosine kinase
and its ligands, the angiopoietins. TIE2 is expressed not only on vascular endothelial cells but also on
tumor-associated macrophages (TAMs), particularly a pro-angiogenic subset that facilitates tumor

dissemination and fluid accumulation [2] [3].

Rebastinib is a novel small molecule inhibitor initially developed as a switch control inhibitor of BCR-
ABL1 but subsequently repurposed as a potent TIE2 kinase inhibitor with additional activity against other
tyrosine kinases [4]. Its unique mechanism involves binding to the switch control pocket of the kinase
domain, maintaining it in an inactive conformation independent of phosphorylation status. This application

note provides a comprehensive compilation of experimental data, protocols, and analytical methodologies for
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investigating rebastinib in the context of malignant ascites, offering researchers standardized approaches for

assessing its therapeutic potential and mechanisms of action.

Key Experimental Findings and Efficacy Data

Preclinical Efficacy in Ovarian Cancer Models

In a syngeneic murine model of ovarian cancer, rebastinib demonstrated significant therapeutic effects when
combined with conventional chemotherapy. Researchers intraperitoneally injected female C57BL/6J mice
with syngeneic ID8 ovarian cancer cells expressing GFP and initiated treatments once tumors were
established [2]. The experimental groups included untreated controls, rebastinib monotherapy, carboplatin
plus paclitaxel chemotherapy, and the combination of rebastinib with chemotherapy. Survival analysis
revealed that the combination therapy significantly extended median survival to 132.5 days compared to
127 days with chemotherapy alone (P < 0.01), representing a meaningful improvement in outcomes in this

aggressive cancer model [2].

Table 1: Survival Outcomes in ID8 Syngeneic Ovarian Cancer Model

Median Survival Significance (vs Significance (vs
Treatment Group

(Days) Control) Chemotherapy)
Control Not reported - -
Chemotherapy 127 P <0.05 -
Rebastinib + 132.5 P <0.01 P <0.01

Chemotherapy

Immune profiling of ascites from treated animals revealed significant alterations in immune cell populations.
Mice treated with rebastinib exhibited increased CD45+ macrophages (P < 0.03) and elevated cytotoxic T
cells (P < 0.0001) compared to those receiving chemotherapy alone [2]. These findings suggest that
rebastinib modulates the tumor immune microenvironment beyond its intended anti-angiogenic effects,

potentially enhancing anti-tumor immunity. Interestingly, rebastinib treatment did not significantly alter the
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numbers of regulatory T cells, Tie2+ macrophages, or Tie2+ M2 macrophages, indicating a specific rather

than broad immunosuppressive effect [2].

Clinical Trial Findings in Metastatic Breast Cancer

A Phase Ib clinical trial investigated rebastinib in combination with either paclitaxel or eribulin in patients
with HER2-negative metastatic breast cancer [5]. This study enrolled 27 patients and evaluated two dose
levels of rebastinib (50 mg or 100 mg orally twice daily) alongside standard chemotherapy regimens. The
trial established that both rebastinib dose levels were well-tolerated without dose-limiting toxicities

observed in the first two cycles among the initial 12 patients [5].

Table 2: Adverse Events and Pharmacodynamic Effects in Phase Ib Trial

Parameter 50 mg BID (n=13) 100 mg BID (n=14) Overall (n=27)

Most Common AEs

Anemia 85% 85% 85%
Fatigue 7% 79% 78%
Leukopenia 69% 64% 67%

Rebastinib-Specific AEs

Muscular weakness Present Present 22% (overall)

Myalgias Present Present 15% (overall)

Intraocular pressure No significant Increased Dose-dependent
change

Pharmacodynamic
Effects

Angiopoietin-2 levels Increased Increased Evidence of TIE2
blockade
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Parameter 50 mg BID (n=13) 100 mg BID (n=14) Overall (n=27)

Circulating tumor cells Significant decrease  Significant With combined treatment
decrease

Objective response rate 23% 21% 22% (5/23)

Pharmacodynamic assessments provided compelling evidence of TIE2 pathway engagement, with increased
angiopoietin-2 levels at both dose levels, indicating effective TIE2 blockade [5]. Additionally, the
combination therapy significantly reduced circulating tumor cells, suggesting potential effects on metastasis.
Among evaluable patients, an objective response rate of 22% (5/23 patients) was observed, demonstrating

clinical activity in this advanced patient population [5].

Detailed Experimental Protocols

In Vivo Syngeneic Model for Ascites Analysis

Purpose: To evaluate the efficacy of rebastinib in controlling malignant ascites formation and progression

in a physiologically relevant model.

Materials:

e Female C57BL/6J mice (6-8 weeks old)

¢ ID8 murine ovarian cancer cells (optionally expressing GFP for tracking)
¢ Rebastinib-formulated chow (Research Diets, 10 mg/kg)

e Control diet (Research Diets, standard chow)

e Carboplatin (20 mg/kg) and paclitaxel (12 mg/kg) for combination arms
¢ Flow cytometry antibodies for immune profiling

Procedure:

e Cell preparation: Harvest ID8 cells in log-phase growth, ensure >90% viability.
¢ Injection: Administer 8 x 1076 ID8 cells intraperitoneally in 200uL PBS.
¢ Randomization: On day 25 post-injection, randomize mice into four treatment groups (n=8-
10/group):
o Group 1: Control diet
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o Group 2: Rebastinib diet
o Group 3: Control diet + chemotherapy (carboplatin 20 mg/kg + paclitaxel 12 mg/kg IP on days
32, 39, 46)
o Group 4: Rebastinib diet + same chemotherapy schedule
¢ Monitoring: Measure body weight twice weekly, monitor for ascites development (abdominal
distension), and assess overall health indicators.
¢ Endpoint analysis:
o For survival studies: Follow mice for 140 days or until humane endpoints reached.
o For ascites analysis: Euthanize mice 24 hours after last treatment, collect ascites volume
measurement.
o For immune profiling: Process ascitic fluid for flow cytometry analysis.

Key parameters: Ascites volume, immune cell composition, tumor burden, survival duration.

Immune Cell Profiling in Ascites by Flow Cytometry

Purpose: To quantitatively analyze changes in immune cell populations within malignant ascites following

rebastinib treatment.

Materials:

¢ Ascitic fluid samples

e PBS + 2% BSA

¢ Red blood cell lysis buffer

¢ Fluorochrome-conjugated antibodies (CD45, CD3, CD4, CD8, FoxP3, Tie2, F4/80, CD206)
o Fixation/Permeabilization buffer

¢ Flow cytometer with appropriate configuration

Procedure:

e Ascites collection: Harvest ascitic fluid using sterile technique, place on ice.

¢ Cell isolation: Centrifuge ascites at 1000 x g for 5 minutes, resuspend pellet in RBC lysis buffer,
incubate 10 minutes at room temperature.

e Cell counting: Resuspend in PBS + 2% BSA, count live cells using trypan blue or automated cell
counter.

¢ Surface staining: Aliquot 1 x 1076 cells per tube, incubate with antibody cocktails for 30 minutes at
4°C in the dark.

¢ Intracellular staining: For FoxP3 and other intracellular markers, fix and permeabilize cells using
appropriate buffers before antibody staining.
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o Data acquisition: Acquire data on flow cytometer, collect at least 100,000 events per sample.
e Analysis: Use FlowJo or similar software to identify immune cell populations:
o Macrophages: CD45+ F4/80+
Cytotoxic T cells: CD45+ CD3+ CD8+
Regulatory T cells: CD45+ CD3+ CD4+ FoxP3+
Tie2+ macrophages: CD45+ F4/80+ Tie2+
M2-like macrophages: CD45+ F4/80+ CD206+

[e]

o

o

[¢]

Key parameters: Percentages and absolute counts of each immune subset, Tie2 expression levels on

macrophages, ratio of cytotoxic to regulatory T cells.

Signaling Pathways and Experimental Workflows

TIE2 Signaling Pathway and Rebastinib Mechanism of Action
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Figure 1: TIE2 Signaling Pathway and Rebastinib Mechanism of Action

The TIE2 receptor tyrosine kinase serves as a critical regulator of vascular stability and angiogenesis. As
illustrated in Figure 1, TIE2 is activated primarily by Angiopoietin-1 (Angl), leading to downstream
signaling through the PI3K/Akt/eNOS pathway that promotes endothelial cell survival, vascular quiescence,
and barrier integrity [3]. Angiopoietin-2 (Ang2) functions as a context-dependent agonist or antagonist—in

the presence of VEGF, it promotes angiogenesis and vascular permeability, while in the absence of VEGF, it
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induces vascular regression [3]. Rebastinib inhibits TIE2 activation regardless of ligand binding,
maintaining the receptor in an inactive conformation and thereby blocking both angiogenesis and TIE2-
expressing macrophage-mediated support of tumor dissemination. This dual mechanism is particularly
relevant in malignant ascites, where both vascular permeability and immune dysfunction contribute to fluid

accumulation.

Integrated Workflow for Rebastinib Ascites Analysis

Figure 2: Integrated Experimental Workflow for Rebastinib Ascites Analysis

Figure 2 outlines a comprehensive workflow for evaluating rebastinib in malignant ascites, integrating in
vivo modeling, therapeutic intervention, multiparametric ascites analysis, and downstream applications. The
process begins with establishment of a syngeneic ovarian cancer model through intraperitoneal injection of
ID8 cells, followed by randomized assignment to treatment groups including rebastinib monotherapy,
conventional chemotherapy, and combination approaches [2]. Ascites analysis encompasses volume
measurement, cellular composition by flow cytometry, and molecular profiling of cytokines and gene
expression patterns. Downstream applications include survival correlation studies, mechanism of action
investigations through RNA sequencing, and identification of potential biomarkers for patient stratification.
This integrated approach enables researchers to comprehensively evaluate both therapeutic efficacy and

mechanistic insights regarding rebastinib's effects on malignant ascites.

Discussion and Research Implications

The experimental data and protocols presented herein demonstrate that rebastinib represents a promising
therapeutic approach for malignant ascites through its dual targeting of both angiogenic processes and
immune modulation. The significant extension of survival in preclinical models when combined with
chemotherapy, coupled with alterations in ascites immune cell populations, suggests that TIE2 inhibition
may disrupt critical pathways supporting both fluid accumulation and tumor progression [2]. The increased
cytotoxic T cells observed in rebastinib-treated models indicates a potentially favorable shift in the immune
microenvironment toward enhanced anti-tumor activity, which may complement its direct anti-angiogenic

effects.
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From a translational perspective, the pharmacodynamic evidence of TIE2 inhibition in clinical trials,
demonstrated by increased angiopoietin-2 levels, provides confidence that the mechanisms observed in
preclinical models are operative in human patients [5]. The manageable safety profile observed in clinical
trials to date supports continued investigation of rebastinib in ascites-associated malignancies. Researchers
should consider focusing future efforts on identifying predictive biomarkers for patient selection, potentially
including TIE2 expression levels in tumors or ascites macrophages, circulating angiopoietin-2

concentrations, or specific immune cell ratios in the ascites microenvironment.

The protocols outlined in this application note provide standardized methodologies for evaluating rebastinib
in malignant ascites, enabling consistent approaches across research laboratories and facilitating direct
comparison of results between studies. As malignant ascites continues to present substantial clinical
challenges, with limited effective treatment options and significant impact on quality of life, the continued
investigation of TIE2 inhibition represents a promising avenue for improving outcomes in this difficult-to-

treat condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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